2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4,5-dimethyl-1,3-oxazole
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Overview
Description
2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4,5-dimethyl-1,3-oxazole is a heterocyclic compound that features both imidazole and oxazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4,5-dimethyl-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(1-ethoxyethyl)imidazole with a suitable oxazole precursor in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4,5-dimethyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazole or imidazole derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic rings .
Scientific Research Applications
2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4,5-dimethyl-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4,5-dimethyl-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Ethoxyethyl)imidazole
- 4,5-Dimethyl-1,3-oxazole
- 2-(1-Methylimidazol-1-yl)methyl-4,5-dimethyl-1,3-oxazole
Uniqueness
2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4,5-dimethyl-1,3-oxazole is unique due to the presence of both imidazole and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
2-[[2-(1-ethoxyethyl)imidazol-1-yl]methyl]-4,5-dimethyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-5-17-11(4)13-14-6-7-16(13)8-12-15-9(2)10(3)18-12/h6-7,11H,5,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKVMYHFKANOBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NC=CN1CC2=NC(=C(O2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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